Apelin-36

Description

Properties

IUPAC Name |

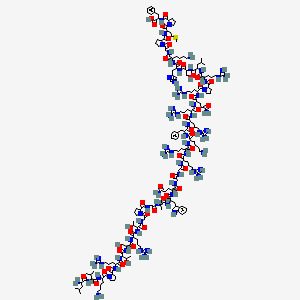

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXGOOSANFUBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H304N68O43S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4201 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Apelin-36 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36, an endogenous peptide, is a key ligand for the G protein-coupled receptor, APJ (also known as the apelin receptor). The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it an attractive target for therapeutic intervention in various diseases.[1][2] A thorough understanding of the binding affinity and kinetics of Apelin-36 to the APJ receptor is paramount for the rational design and development of novel drugs targeting this system. This technical guide provides a comprehensive overview of the binding characteristics of Apelin-36, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Apelin-36 Binding Affinity

The binding affinity of Apelin-36 to the APJ receptor has been determined in various studies using different experimental techniques. The following tables summarize the key quantitative data, providing a comparative overview of the reported affinity values.

Table 1: Apelin-36 Binding Affinity (IC50, pIC50, and Ki Values)

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| IC50 | 1.9 nM | HEK293 cells | [125I]apelin-13 | [3] |

| IC50 | 2.3 nM | - | [125I]apelin-13 | [3] |

| pIC50 | 8.61 | HEK 293 cells | - | [4][5] |

| IC50 | 5.4 nM | APJ receptors | - | [6] |

| Ki | 1.735 nM | HEK293 cells | [125I]apelin-13 | [3] |

Table 2: Apelin-36 Functional Potency (EC50 and logEC50 Values)

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 20 nM | APJ receptor agonism | - | [4][5] |

| logEC50 | -7.027 ± 0.087 | BRET Assay | HEK293 cells | [3] |

| EC50 | 0.52 nM | cAMP production inhibition | In vitro | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of Apelin-36 binding to its receptor. This section provides step-by-step protocols for key experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled Apelin-36 for the APJ receptor using a radiolabeled apelin peptide.

a. Materials and Reagents:

-

HEK293 cells transiently or stably expressing the human APJ receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Radioligand: [125I]apelin-13 (or other suitable radiolabeled apelin isoform)

-

Unlabeled Apelin-36

-

Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter

b. Membrane Preparation:

-

Culture HEK293-APJ cells to 80-90% confluency.

-

Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

c. Competition Binding Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (typically 10-20 µg of protein).

-

50 µL of assay buffer containing a fixed concentration of [125I]apelin-13 (e.g., 0.1 nM).

-

50 µL of assay buffer containing increasing concentrations of unlabeled Apelin-36 (e.g., from 1 pM to 10 µM).

-

For total binding, add 50 µL of assay buffer without unlabeled ligand.

-

For non-specific binding, add 50 µL of assay buffer containing a high concentration of unlabeled apelin-13 (e.g., 1 µM).

-

-

Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled Apelin-36 concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rates.

a. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5

-

Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Purified APJ receptor (solubilized in a suitable detergent)

-

Apelin-36 (analyte)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

b. SPR Protocol:

-

Immobilization of APJ Receptor:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified APJ receptor solution over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

-

-

Kinetic Analysis:

-

Prepare a series of Apelin-36 dilutions in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject the Apelin-36 solutions over the receptor-immobilized and reference flow cells at a constant flow rate for a defined association time.

-

Switch to running buffer to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound Apelin-36.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of Apelin-36 with its receptor, APJ. The presented data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working on the apelin/APJ system. A precise characterization of these binding parameters is essential for the development of novel therapeutics with desired potency and selectivity, ultimately paving the way for new treatments for a range of cardiovascular and metabolic diseases. Further research is warranted to fully elucidate the kinetic profile of Apelin-36 and its analogs to better predict their in vivo efficacy.

References

- 1. biosensingusa.com [biosensingusa.com]

- 2. rndsystems.com [rndsystems.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

Apelin-36 Signaling in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide, and the ligand for the G protein-coupled receptor APJ (APLNR), that is emerging as a critical regulator of cardiovascular homeostasis.[1][2] The apelin-APJ signaling system is widely distributed throughout the human body, with high expression levels in the cardiovascular system, including on cardiomyocytes, vascular smooth muscle, and endothelial cells.[3][4] The peptide is synthesized as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including the 36-amino acid peptide, Apelin-36.[5] In cardiomyocytes, Apelin-36 signaling orchestrates a range of physiological effects, most notably a potent positive inotropic (contractility-enhancing) effect, without inducing hypertrophy, making it a promising therapeutic target for conditions like heart failure.[1][6][7] This document provides an in-depth technical overview of the core Apelin-36 signaling pathway in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of Apelin-36 in Cardiomyocytes

Upon binding to its receptor APJ on the cardiomyocyte membrane, Apelin-36 initiates a complex network of intracellular signaling cascades. The APJ receptor can couple to multiple G proteins, primarily Gαi and Gαq, leading to the activation of several downstream effector pathways that collectively enhance cardiac contractility and promote cell survival.[5][6][8][9]

Key Downstream Pathways:

-

Protein Kinase C (PKC) Pathway: Apelin-36 binding to APJ, likely through Gαq coupling, activates Phospholipase C (PLC), which in turn leads to the activation of Protein Kinase C (PKC). Specifically, Apelin-36 induces a transient translocation of the PKCε isoform from the cytosol to the particulate fraction in cardiomyocytes.[1] This activation of PKCε contributes to the positive inotropic effect of Apelin-36.[1]

-

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: Apelin-36 stimulation leads to a sustained increase in the phosphorylation of ERK1/2.[1] This pathway is crucial for the apelin-induced increase in contractility.[1] Interestingly, the activation of ERK1/2 by apelin appears to be independent of the PKC pathway, suggesting they are parallel signaling branches that converge to enhance contractility.[1]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The APJ receptor, through Gαi coupling, can also activate the PI3K/Akt signaling pathway.[3][7][10][11] This pathway is primarily associated with cell survival and growth, and its activation by apelin may contribute to the peptide's cardioprotective effects.[7][12]

-

Myosin Light Chain Kinase (MLCK) Activation: A downstream consequence of Apelin-36 signaling is the activation of Myosin Light Chain Kinase (MLCK).[1] MLCK phosphorylates the regulatory light chain of myosin, which increases the calcium sensitivity of the myofilaments.[1] This sensitization means that more force can be generated at a given intracellular calcium concentration, contributing significantly to the positive inotropic effect.[1][13]

-

Modulation of Intracellular Calcium: The interaction between apelin signaling and calcium handling is complex. While enhancing contractility, apelin application has been shown to decrease peak Ca2+ transients in isolated cardiomyocytes.[13][14][15] This seemingly contradictory finding is reconciled by the simultaneous increase in myofilament Ca2+ sensitivity.[13][14] By sensitizing the contractile machinery to calcium, Apelin-36 can increase force production even with a lower calcium transient, an energy-efficient mechanism that may also protect against the pro-hypertrophic effects of sustained high intracellular calcium.[14]

The primary signaling cascades are visualized in the diagram below.

Caption: Apelin-36 signaling cascade in cardiomyocytes.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the effects of Apelin-36 on cardiomyocyte signaling and function.

Table 1: Effect of Apelin on Protein Phosphorylation in Cardiomyocytes

| Protein | Treatment | Fold/Percent Change vs. Control | Species/Model | Citation |

| ERK1/2 | Apelin (10 min) | 99 ± 23% increase | Isolated perfused rat hearts | [1] |

| p38-MAPK | Apelin (10 min) | -65 ± 3% decrease | Isolated perfused rat hearts | [1] |

Table 2: Effect of Apelin on Cardiomyocyte Contractility and Calcium Dynamics

| Parameter | Genotype/Condition | Measurement | Result | Citation |

| Stretch-Augmented Fractional Sarcomere Shortening (SAFSS) | APJ+/+ Cardiomyocytes | Slope of FSS/% sarcomere length | 0.84 ± 0.05 | [14][15] |

| Stretch-Augmented Fractional Sarcomere Shortening (SAFSS) | APJ-/- Cardiomyocytes | Slope of FSS/% sarcomere length | 0.37 ± 0.04 | [14][15] |

| Peak Ca2+ Transient (ΔF/F) | APJ+/+ Cardiomyocytes + Apelin | % reduction vs. saline control | 49% reduction | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to study Apelin-36 signaling in cardiomyocytes.

Protocol 1: Western Blot Analysis of p-ERK and p-Akt

This protocol is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and Akt following Apelin-36 stimulation.

1. Cell Culture and Treatment:

-

Culture primary cardiomyocytes or a suitable cell line (e.g., H9c2) in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat cells with Apelin-36 at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 20 minutes). Include a vehicle-treated control group.

2. Cell Lysis:

-

After treatment, immediately place the culture plates on ice and aspirate the medium.

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[16]

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[16]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

-

Incubate on ice for 30 minutes, vortexing occasionally.[16]

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[16]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[16]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.[16]

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204] or anti-phospho-Akt [Ser473]) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.[17]

-

Wash the membrane again three times with TBST.

7. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[16]

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with antibodies for total ERK1/2, total Akt, and a loading control like GAPDH or β-actin.[16][17]

-

Quantify band densities using image analysis software (e.g., ImageJ). The level of phosphorylated protein is typically expressed as a ratio relative to the total protein and/or the loading control.

References

- 1. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apelin and its g protein-coupled receptor regulate cardiac development as well as cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]

- 5. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Apelin-36 in Glucose Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apelin-36, an endogenous peptide of the apelin system, has emerged as a significant regulator of glucose homeostasis. Initially identified as the ligand for the G-protein-coupled receptor APJ, its functions extend beyond cardiovascular control to intricate involvement in metabolic processes. This technical guide provides an in-depth examination of the physiological role of Apelin-36 in glucose metabolism, focusing on its impact on insulin sensitivity, glucose uptake, and the underlying molecular signaling pathways. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visual representations of the critical signaling and experimental workflows. The evidence collectively positions the apelin/APJ system as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.

Introduction

The apelinergic system, comprising the apelin peptides and their cognate receptor APJ, is widely distributed throughout the body, including in tissues critical for metabolic regulation such as the pancreas, adipose tissue, skeletal muscle, and the liver.[1] Apelin is synthesized as a 77-amino acid preproprotein, which is cleaved into several active isoforms, including the 36-amino acid peptide, Apelin-36.[2][3] Initially explored for its cardiovascular effects, research has increasingly highlighted apelin's role as an adipokine involved in energy metabolism.[3]

Plasma apelin levels are often elevated in obese and insulin-resistant states, suggesting a complex, potentially compensatory, role in metabolic dysfunction.[4][5][6] This guide focuses specifically on Apelin-36, exploring its multifaceted effects on glucose handling, from whole-body insulin sensitivity to cellular glucose transport mechanisms.

Core Physiological Roles of Apelin-36 in Glucose Homeostasis

Enhancement of Insulin Sensitivity

A primary role of Apelin-36 is the enhancement of systemic insulin sensitivity. Studies in animal models of insulin resistance have demonstrated that apelin administration can significantly improve the body's response to insulin.[6][7] In apelin knockout (APKO) mice, diminished insulin sensitivity and hyperinsulinemia are observed, and these effects are reversible with exogenous apelin administration.[6][8] This suggests apelin is necessary for maintaining normal insulin sensitivity.[8]

Human studies corroborate these findings. In a randomized, double-blind, placebo-controlled trial, the administration of an apelin isoform to healthy overweight men during a hyperinsulinemic-euglycemic clamp resulted in a significant improvement in the glucose infusion rate (GIR), a direct measure of insulin sensitivity.[9][10]

Stimulation of Glucose Uptake

Apelin-36 directly promotes glucose uptake in key metabolic tissues, including skeletal muscle, adipose tissue, and the myocardium.[11][12] This action is crucial for clearing glucose from the bloodstream. The mechanism underlying this effect is the translocation of the insulin-responsive glucose transporter, GLUT4, from intracellular vesicles to the plasma membrane.[11][12][13] By increasing the number of GLUT4 transporters at the cell surface, apelin facilitates the entry of glucose into the cell.[11][14] Studies have shown that apelin's effect on glucose transport is synergistic with insulin and is dependent on the activation of AMP-activated protein kinase (AMPK).[8][11]

Regulation of Insulin Secretion

The role of Apelin-36 in insulin secretion is more complex and appears to be context-dependent. Some studies report that Apelin-36 can inhibit glucose-stimulated insulin secretion from pancreatic β-cells. This inhibitory action is reportedly mediated by the activation of phosphodiesterase 3B (PDE3B), which leads to the degradation of cyclic AMP (cAMP), a key second messenger in insulin release. This presents a potential counter-regulatory mechanism to its insulin-sensitizing effects in peripheral tissues.

Molecular Signaling Pathways

Apelin-36 exerts its effects through a network of intracellular signaling pathways, primarily initiated by its binding to the APJ receptor. However, intriguing evidence also points towards APJ-independent metabolic actions.

Canonical APJ-Dependent Signaling

Upon binding to its G-protein coupled receptor, APJ, Apelin-36 activates several downstream pathways:

-

AMPK Pathway : In skeletal muscle and adipose tissue, apelin activates AMP-activated protein kinase (AMPK).[8][11][15] Activated AMPK enhances glucose uptake, in part by promoting GLUT4 translocation.[16] This pathway is considered a major contributor to apelin's insulin-sensitizing effects.

-

PI3K/Akt Pathway : Apelin can also increase the phosphorylation of Akt, a central node in the insulin signaling cascade.[8][11] This activation, which can be AMPK-dependent, further contributes to GLUT4 translocation and glucose uptake.[8]

-

eNOS Activation : Both AMPK and Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[1][11] NO has been implicated in mediating the glucose-lowering effects of apelin.[11]

Caption: Apelin-36 signaling pathways in glucose regulation.

Evidence for APJ-Independent Metabolic Effects

Recent studies have compellingly shown that the metabolic benefits of Apelin-36 can be dissociated from canonical APJ activation and its associated cardiovascular effects (e.g., blood pressure reduction).[17][18][19] Modified Apelin-36 analogs, such as Apelin-36(L28A), retain full metabolic activity (lowering blood glucose and improving glucose tolerance) despite being over 100-fold less potent at activating the APJ receptor.[17][18][19] This suggests the existence of an alternative receptor or signaling complex that mediates Apelin-36's metabolic functions, a finding with profound implications for designing targeted diabetes therapeutics devoid of cardiovascular side effects.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies on the effects of apelin administration.

Table 1: In Vivo Effects of Apelin on Glucose Metabolism and Insulin Sensitivity

| Animal Model/Subject | Treatment | Parameter | Result | Reference |

| Diet-Induced Obese (DIO) Mice | AAV-Apelin-36 | Fasting Blood Glucose | Significant reduction vs. control | [17] |

| Diet-Induced Obese (DIO) Mice | AAV-Apelin-36 | Glucose Tolerance (IPGTT) | Significantly improved glucose clearance | [17] |

| Apelin Knockout (APKO) Mice | Apelin-13 infusion (4 wks) | Insulin Sensitivity (ITT) | Improved insulin sensitivity vs. saline | [7][8] |

| db/db Mice | Apelin-13 infusion (2 wks) | Insulin Sensitivity (ITT) | Improved insulin sensitivity vs. saline | [7] |

| db/db Mice | Apelin-13 infusion (2 wks) | Fasting Insulin | Significantly decreased levels | [7] |

| Healthy Overweight Men | (pyr1)-Apelin-13 (30 nmol/kg) | Glucose Infusion Rate (GIR) | Significant increase of 0.82 mg/kg/min | [9][10] |

Table 2: In Vitro Effects of Apelin on Glucose Uptake

| Cell Line | Treatment | Parameter | Result | Reference |

| C2C12 Myotubes | Apelin-13 | 2-[3H]deoxyglucose uptake | Significant increase over baseline | [8] |

| H9C2 Cardiomyoblasts | (pyr1)-Apelin-13 (100 nM) | Glucose Uptake | Significant increase | [12] |

| Isolated Soleus Muscle | Apelin | Glucose Transport | Increased glucose transport | [8][11] |

| Human Adipose Tissue Explants | Apelin | Glucose Transport | Stimulated glucose transport | [11] |

Detailed Experimental Protocols

Protocol: Hyperinsulinemic-Euglycemic Clamp in Humans

This protocol is the gold standard for assessing insulin sensitivity in vivo.[20][21]

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

-

Subject Preparation: Healthy overweight male volunteers are recruited. The study follows a randomized, double-blind, placebo-controlled, cross-over design.[9]

-

Catheterization: Two intravenous catheters are placed in contralateral arms: one for infusion (insulin, glucose, and test substance) and one for blood sampling.

-

Basal Period (Level 1): A continuous infusion of insulin (e.g., 40 mU/m²/min) is started. Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to clamp blood glucose at a target level (e.g., 5 mmol/L). The steady-state GIR is measured during the final 30 minutes of a 120-minute period.[9]

-

Treatment Period: A continuous intravenous administration of (pyr1)-Apelin-13 (e.g., 30 nmol/kg) or placebo is initiated and continued for 120 minutes.[9]

-

Clamp Period (Level 2): While the apelin/placebo infusion continues, the hyperinsulinemic-euglycemic clamp is maintained. The new steady-state GIR is measured during the final 30 minutes (from minute 210 to 240).[9]

-

Endpoint Calculation: The primary endpoint is the change in GIR (ΔGIR) between Level 2 and Level 1. A positive ΔGIR indicates an improvement in insulin sensitivity.[9]

Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.

Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes

Objective: To measure the direct effect of Apelin-36 on glucose uptake in a skeletal muscle cell line.

Methodology:

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Serum Starvation: Differentiated myotubes are serum-starved for several hours to establish a basal state.

-

Inhibitor Pre-treatment (Optional): To probe signaling pathways, cells can be pre-incubated with inhibitors like Compound C (for AMPK) or LY-294002 (for PI3K) for 30-60 minutes.[8]

-

Stimulation: Cells are treated with Apelin-13 (e.g., 100 nM) or insulin (as a positive control) for a specified time (e.g., 30 minutes to 2 hours).[8][12]

-

Glucose Uptake Measurement:

-

The stimulation medium is removed and replaced with a transport solution (e.g., Krebs-Ringer buffer) containing 2-[3H]deoxyglucose (a radiolabeled, non-metabolizable glucose analog).

-

Uptake proceeds for 5-10 minutes at 37°C.

-

The reaction is stopped by washing the cells rapidly with ice-cold PBS.

-

-

Lysis and Scintillation Counting: Cells are lysed (e.g., with NaOH or SDS), and the radioactivity within the lysate is measured using a liquid scintillation counter.

-

Data Analysis: Radioactivity counts are normalized to the total protein content in each well. Results are expressed as fold-change over the untreated basal condition.

Protocol: siRNA-Mediated Knockdown of AMPK

Objective: To confirm the necessity of a specific signaling protein (e.g., AMPK) for Apelin-36-mediated effects.

Methodology:

-

Cell Seeding: C2C12 myoblasts are seeded at a density that allows for differentiation after transfection.

-

siRNA Transfection:

-

Small interfering RNA (siRNA) targeting the specific subunit of interest (e.g., AMPKα1) and a non-targeting control siRNA are used.[8]

-

The siRNA is complexed with a transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.[22]

-

The complexes are added to the cells, which are then incubated for 48-72 hours to allow for gene knockdown.

-

-

Knockdown Validation: A portion of the cells is lysed, and protein is extracted. Western blotting is performed using an antibody against the target protein (e.g., AMPKα1) to confirm a significant reduction in its expression compared to the non-targeting control.

-

Functional Assay: The remaining transfected cells are used in a functional assay, such as the glucose uptake protocol described above, to determine if the knockdown of the target protein abrogates the effect of Apelin-36.[8]

Caption: Workflow for an siRNA-mediated gene knockdown experiment.

Conclusion and Future Directions

Apelin-36 is a potent modulator of glucose metabolism with significant therapeutic potential. Its physiological roles include enhancing whole-body insulin sensitivity and stimulating glucose uptake in peripheral tissues through complex signaling networks involving AMPK and Akt. The discovery of APJ-independent metabolic effects opens a new frontier for developing novel anti-diabetic drugs that can bypass the cardiovascular actions of canonical apelin receptor activation.[17][18]

Future research should focus on:

-

Deorphanizing the receptor responsible for the APJ-independent metabolic effects of Apelin-36.

-

Clarifying the physiological context in which Apelin-36 inhibits versus supports insulin secretion.

-

Developing long-acting, metabolically-biased apelin analogs that optimize glycemic control without adverse hemodynamic effects.[15][17]

Understanding the nuanced physiology of Apelin-36 will be paramount for successfully translating the promise of the apelinergic system into effective therapies for metabolic diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Apelin, diabetes, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Apelin and insulin resistance: another arrow for the quiver? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apelin is necessary for the maintenance of insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Apelin administration improves insulin sensitivity in overweight men during hyperinsulinaemic-euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 14. Glucose ingestion causes GLUT4 translocation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 22. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Apelin-36: A Technical Guide

An In-depth Exploration of the Seminal Research Identifying a Novel Endogenous Ligand for the APJ Receptor

This technical guide provides a comprehensive overview of the discovery and isolation of Apelin-36, a significant peptide in the field of molecular biology and drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the original experimental protocols, quantitative data, and the associated signaling pathways.

Introduction: The Hunt for an Orphan Receptor's Ligand

In the landscape of G-protein coupled receptors (GPCRs), the APJ receptor, first identified in 1993, remained an "orphan" for years, meaning its endogenous ligand was unknown. This changed in 1998 when a research group led by Kazuhiko Tatemoto successfully isolated and characterized a novel 36-amino acid peptide from bovine stomach extracts, which they named "apelin"[1]. This discovery was a landmark achievement, unveiling a new signaling system with pleiotropic physiological roles. Apelin-36 is the longest of the identified apelin isoforms and is derived from a 77-amino acid precursor, preproapelin[1].

The Bioassay: A Cellular Beacon for a Novel Peptide

The cornerstone of the discovery of Apelin-36 was a specific and sensitive bioassay. The researchers utilized Chinese Hamster Ovary (CHO) cells engineered to express the human APJ receptor. The activation of the APJ receptor by its ligand leads to a measurable increase in the extracellular acidification rate of these cells[1]. This cellular response served as the guiding principle throughout the purification process, allowing the researchers to track the "apelin activity" in various tissue extracts and chromatographic fractions.

Experimental Protocols: A Step-by-Step Recreation of the Discovery

Tissue Extraction

The process began with the homogenization of bovine stomach tissue in an acidic medium to extract peptides and prevent proteolytic degradation. This crude extract, containing a complex mixture of proteins and peptides, was the starting material for the purification cascade.

Purification Workflow

A series of chromatographic steps were employed to progressively enrich the apelin peptide. The specific details of the columns and elution conditions are inferred from common protein purification strategies of that era.

-

Step 1: Cation-Exchange Chromatography: The crude extract was likely first subjected to cation-exchange chromatography. This step separates molecules based on their net positive charge. Basic peptides like apelin would bind to the negatively charged resin and could then be eluted by increasing the salt concentration or pH.

-

Step 2-4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the ion-exchange chromatography would then undergo multiple rounds of RP-HPLC. This technique separates molecules based on their hydrophobicity. A series of RP-HPLC steps, likely using different column matrices and/or gradient conditions, would have been necessary to achieve the final purification of the peptide to homogeneity.

Structural Characterization

Once a pure peptide was obtained, its primary structure was determined.

-

Amino Acid Analysis: This technique would have been used to determine the relative abundance of each amino acid in the purified peptide.

-

Edman Degradation Sequencing: The precise sequence of amino acids was likely determined using automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.

The determined amino acid sequence for bovine Apelin-36 is: LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF[2][3][4]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be generated during a typical protein purification process, as would have been performed in the original study. The values are illustrative to demonstrate the concept of a purification table.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 10,000 | 100,000 | 10 | 100 | 1 |

| Cation-Exchange | 1,000 | 80,000 | 80 | 80 | 8 |

| RP-HPLC 1 | 100 | 60,000 | 600 | 60 | 60 |

| RP-HPLC 2 | 10 | 40,000 | 4,000 | 40 | 400 |

| RP-HPLC 3 (Pure Apelin-36) | 1 | 20,000 | 20,000 | 20 | 2,000 |

Apelin-36 Signaling Pathway

Apelin-36 exerts its biological effects by binding to the APJ receptor, a class A GPCR. This binding initiates a cascade of intracellular signaling events. The APJ receptor is known to couple to inhibitory G-proteins (Gαi) and Gq proteins (Gαq)[5][6][7].

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. This pathway is crucial for processes like vasoconstriction and cell proliferation[5][8].

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phosphoinositide 3-kinase (PI3K). Activation of the PI3K/Akt pathway is involved in cell survival, growth, and metabolism[9][10][11]. The Gαi pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation and differentiation[8][12].

Conclusion

The discovery and isolation of Apelin-36 marked a pivotal moment in endocrinology and pharmacology. The meticulous application of bioassay-guided purification and protein chemistry techniques led to the identification of a key player in a previously unknown signaling system. Understanding the experimental foundations of this discovery is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of the apelin-APJ system in various physiological and pathological conditions. The detailed methodologies and signaling pathways outlined in this guide provide a foundational resource for further investigation and innovation in this exciting field.

References

- 1. Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The apelin receptor is coupled to Gi1 or Gi2 protein and is differentially desensitized by apelin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

Apelin-36 Gene Expression in Adipose Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin, an endogenous ligand for the G protein-coupled receptor APJ, is a multifaceted adipokine with significant implications for metabolic homeostasis. The 36-amino acid isoform, Apelin-36, is of particular interest due to its expression in adipose tissue and its role in regulating key adipocyte functions. This technical guide provides a comprehensive overview of Apelin-36 gene expression in adipose tissue, its regulation, and its impact on adipocyte physiology. It is designed to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, obesity, and drug development.

Apelin is produced as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including Apelin-36.[1] Both apelin and its receptor, APJ, are expressed in various tissues, including the heart, kidney, and adipose tissue.[1][2] Within adipose tissue, apelin is expressed in both mature adipocytes and the stromal vascular fraction.[1] Its expression is dynamically regulated by a variety of factors, including insulin, glucocorticoids, hypoxia, and inflammatory cytokines, highlighting its role as a key signaling molecule in the complex metabolic environment of adipose tissue.

Data Presentation: Quantitative Analysis of Apelin-36 Expression

The expression of the apelin gene (APLN) in adipose tissue is modulated by various physiological and pathophysiological conditions. The following tables summarize quantitative data from several key studies, providing a comparative overview of Apelin-36 expression under different stimuli and in different adipose depots.

Table 1: Regulation of Apelin mRNA Expression in Adipocytes by Hormones and Cytokines

| Cell Type | Treatment | Concentration | Duration | Fold Change in Apelin mRNA | Reference |

| 3T3-L1 Adipocytes | Insulin | 1 nM - 100 nM | - | Dose-dependent increase | |

| 3T3-L1 Adipocytes | Dexamethasone | 0.1 nM - 100 nM | - | Dose-dependent decrease | |

| Human SGBS Adipocytes | Hypoxia (1% O₂) | - | 16 hours | ~2.6-fold increase in secretion | |

| Human Adipose Tissue Explants | TNF-α | - | 6-9 hours | Increased expression |

Table 2: Apelin mRNA Expression in Human Adipose Tissue in Obesity and Type 2 Diabetes

| Adipose Depot | Condition | Apelin mRNA Expression (Arbitrary Units / 18S rRNA) | Reference |

| Omental | Normal Glucose Tolerance (NGT) | 8.7 ± 0.8 | [3] |

| Subcutaneous | Normal Glucose Tolerance (NGT) | 8.1 ± 0.35 | [3] |

| Omental | Type 2 Diabetes (T2D) | 21.6 ± 1.4 | [3] |

| Subcutaneous | Type 2 Diabetes (T2D) | 18.2 ± 1.5 | [3] |

| Visceral | Non-obese | (lower) | [4] |

| Subcutaneous | Non-obese | (lower) | [4] |

| Visceral | Obese | (significantly elevated) | [4] |

| Subcutaneous | Obese | (significantly elevated) | [4] |

Signaling Pathways of Apelin-36 in Adipocytes

Apelin-36 exerts its diverse effects on adipocytes by activating several key intracellular signaling pathways. Upon binding to its receptor, APJ, a cascade of events is initiated, leading to the modulation of glucose metabolism, lipolysis, and adipogenesis.

Apelin-36 Signaling in Glucose Uptake

In human adipose tissue, apelin stimulates glucose transport in a manner dependent on AMP-activated protein kinase (AMPK).[5] In 3T3-L1 adipocytes, this effect is mediated through the PI3K/Akt signaling pathway.[5][6] Activation of these pathways ultimately leads to the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose entry into the cell.[6]

Apelin-36 Signaling in Lipolysis

Apelin has been shown to inhibit lipolysis in adipocytes through distinct molecular pathways.[7] It can attenuate isoproterenol-induced lipolysis, an effect that is reversed by inhibitors of Gαq, Gαi, and AMPK.[8] The proposed mechanism involves the AMPK-dependent enhancement of perilipin expression, a protein that coats lipid droplets and protects them from lipases.[7][9] Apelin also decreases the phosphorylation of hormone-sensitive lipase (HSL), further reducing the breakdown of triglycerides.[8]

Apelin-36 Signaling in Adipogenesis

Apelin has also been implicated in the regulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Studies have shown that apelin can suppress adipogenesis through the MAPK/ERK signaling pathway.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Apelin-36 gene expression and function in adipose tissue.

RNA Isolation from Adipose Tissue (Optimized TRIzol-based Method)

High-quality RNA isolation from adipose tissue is challenging due to its high lipid content. This optimized protocol enhances RNA yield and purity.

Materials:

-

TRIzol™ Reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Liquid nitrogen

-

Low-temperature homogenizer with grinding beads

-

Microcentrifuge tubes (1.5 mL and 2 mL)

-

Pipettes and RNase-free filter tips

-

Centrifuge (refrigerated)

Procedure:

-

Tissue Homogenization:

-

Place approximately 100-150 mg of frozen adipose tissue in a pre-chilled 2 mL tube containing grinding beads.

-

Immediately add 1 mL of TRIzol reagent.

-

Homogenize the tissue using a low-temperature homogenizer.

-

-

Phase Separation:

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the top lipid layer.

-

Add 200 µL of chloroform to the supernatant.

-

Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add 500 µL of isopropanol and mix by inverting the tube.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for Apelin Gene Expression

Materials:

-

High-quality total RNA (isolated as described above)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for Apelin (APLN) and a reference gene (e.g., 18S rRNA, GAPDH)

-

qPCR instrument

-

Nuclease-free water

-

PCR tubes or plates

Procedure:

-

Reverse Transcription (cDNA Synthesis):

-

Prepare the reverse transcription reaction mix according to the manufacturer's protocol. Typically, this involves combining the RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Incubate the reaction in a thermal cycler using the recommended temperature profile.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix by combining the cDNA template, qPCR master mix, forward and reverse primers for the target gene (Apelin) and the reference gene.

-

Set up the reactions in a qPCR plate, including no-template controls.

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Western Blotting for Signaling Proteins (e.g., Phospho-AMPK)

Materials:

-

Adipose tissue or adipocyte cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize adipose tissue or lyse adipocytes in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β-actin).

-

Glucose Uptake Assay in Primary Human Adipocytes

Materials:

-

Isolated primary human adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer with 4% BSA

-

Insulin

-

D-[U-¹⁴C]glucose

-

Silicone oil

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Cell Preparation and Stimulation:

-

Prepare a suspension of isolated human adipocytes in KRH buffer.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for a specified time (e.g., 15 minutes).

-

-

Glucose Uptake Measurement:

-

Add D-[U-¹⁴C]glucose to the cell suspension and incubate for a defined period (e.g., 45 minutes).

-

Stop the reaction by placing the tubes on ice.

-

-

Separation and Quantification:

-

Layer the cell suspension on top of silicone oil in a microcentrifuge tube.

-

Centrifuge to separate the adipocytes (which will float on the oil) from the aqueous medium.

-

Collect the adipocyte layer and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the glucose uptake as counts per minute (CPM) or convert to pmol of glucose per mg of protein or per cell number.

-

Lipolysis Assay in 3T3-L1 Adipocytes (Glycerol Release)

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

Lipolysis Assay Buffer

-

Isoproterenol (lipolysis stimulator)

-

Glycerol Assay Reagents (Glycerol Standard, Glycerol Probe, Enzyme Mix)

-

96-well plate reader

Procedure:

-

Cell Treatment:

-

Wash the differentiated 3T3-L1 adipocytes with Wash Buffer.

-

Add Lipolysis Assay Buffer to each well.

-

Add isoproterenol to the desired wells to stimulate lipolysis. Include vehicle controls.

-

Incubate for 1-3 hours.

-

-

Sample Collection and Preparation:

-

Collect the media from each well.

-

Transfer a portion of the media to a new 96-well plate.

-

-

Glycerol Measurement:

-

Prepare a glycerol standard curve.

-

Prepare a reaction mix containing the Glycerol Probe and Enzyme Mix.

-

Add the reaction mix to the standards and samples.

-

Incubate at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the glycerol concentration in the samples based on the standard curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying Apelin-36 gene expression and for a typical drug discovery process targeting the apelin system.

Conclusion

Apelin-36 is a critical adipokine that plays a multifaceted role in the regulation of adipose tissue function. Its expression is tightly controlled by a variety of hormonal and environmental cues, and its dysregulation is associated with metabolic disorders such as obesity and type 2 diabetes. The signaling pathways activated by Apelin-36 in adipocytes, including the AMPK, PI3K/Akt, and MAPK/ERK pathways, offer multiple points for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the biology of Apelin-36 and to explore its potential as a therapeutic target for metabolic diseases. A deeper understanding of the intricate regulation and function of Apelin-36 in adipose tissue will be instrumental in the development of novel and effective treatments for these widespread and debilitating conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. academic.oup.com [academic.oup.com]

- 9. Apelin inhibits adipogenesis and lipolysis through distinct molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of Apelin-36 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-36, an endogenous peptide, and its cognate G protein-coupled receptor, APJ, are widely distributed throughout the central nervous system (CNS). Emerging evidence highlights the significant role of the apelin/APJ system in a multitude of neurological functions and its therapeutic potential in various CNS disorders. This technical guide provides an in-depth overview of the core functions of Apelin-36 within the CNS, focusing on its neuroprotective, anti-inflammatory, and homeostatic roles. Detailed experimental protocols, quantitative data from key studies, and visualizations of the primary signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Apelin is a family of peptides derived from a 77-amino acid precursor, preproapelin. Apelin-36 is one of the most abundant and stable isoforms in the brain.[1] The apelin receptor (APJ) shares structural homology with the angiotensin II receptor type 1 (AT1) but is activated by various apelin isoforms, not angiotensin II.[2][3] The widespread expression of both Apelin-36 and the APJ receptor in key regions of the CNS, including the hypothalamus, hippocampus, and cortex, underscores their importance in neuronal signaling and function.[3][4] This guide will explore the multifaceted roles of Apelin-36 in the CNS, with a focus on its mechanisms of action and the experimental approaches used to elucidate them.

Neuroprotective Effects of Apelin-36

Apelin-36 has demonstrated potent neuroprotective effects in various models of neuronal injury, including ischemic stroke and Parkinson's disease.

Ischemic Brain Injury

In the context of cerebral ischemia, Apelin-36 has been shown to reduce infarct volume, improve neurological deficits, and promote long-term functional recovery.[2] The primary mechanism underlying these protective effects is the activation of pro-survival signaling pathways and the inhibition of apoptosis.[2][5]

Quantitative Data on Neuroprotection in Ischemic Models

| Model | Species | Apelin-36 Dose | Administration Route | Key Findings | Reference |

| MCAO | ICR Mice | 1 µg/kg | Intraperitoneal | ~40% reduction in brain infarct volume. | [6] |

| MCAO | Mice | Not Specified | Not Specified | Significantly reduced infarct volume. | [2] |

| Neonatal H/I | Rats | Not Specified | Not Specified | Reduced cerebral infarct volume and promoted long-term functional recovery. | [2] |

Parkinson's Disease Models

In animal models of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Apelin-36 treatment has been shown to alleviate behavioral dysfunction and protect dopaminergic neurons.[7] The neuroprotective mechanisms in this context involve the regulation of oxidative stress, autophagy, and apoptosis.[8]

Quantitative Data on Neuroprotection in Parkinson's Disease Models

| Model | Species | Apelin-36 Treatment | Key Findings | Reference |

| MPTP-induced | Mice | Not Specified | Partially reversed the depletion of dopamine in the striatum. Improved activity of antioxidant systems (SOD, GSH). Decreased overproduction of malondialdehyde (MDA). | [8] |

| MPTP/MPP+ | Mice | Not Specified | Significantly alleviated MPTP-induced behavioral dysfunction and dopaminergic neurodegeneration. Reversed the loss of TH expression. | [7] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of Apelin-36 are primarily mediated through the activation of the PI3K/Akt and MEK/Erk signaling pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis.

PI3K/Akt Signaling Pathway

Activation of the APJ receptor by Apelin-36 leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit pro-apoptotic proteins such as Bax and cleaved caspase-3.[2][5] The use of PI3K inhibitors like LY294002 has been shown to attenuate the protective effects of Apelin-36, confirming the involvement of this pathway.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of the Endogenous Neural Peptide Apelin in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apelin alleviated neuroinflammation and promoted endogenous neural stem cell proliferation and differentiation after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apelin/APJ system: an emerging therapeutic target for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apelin-36 mitigates MPTP/MPP+-induced neurotoxicity: Involvement of α-synuclein and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apelin-36 mediates neuroprotective effects by regulating oxidative stress, autophagy and apoptosis in MPTP-induced Parkinson's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Apelin-36 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-36 is a 36-amino acid endogenous peptide that, along with other apelin isoforms, serves as a ligand for the G protein-coupled apelin receptor (APJ). The apelin/APJ system is a critical regulator of numerous physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] Its involvement in various pathologies such as heart failure, hypertension, and diabetes has made it a promising therapeutic target.[2] Understanding the structural characteristics of Apelin-36 is paramount for the rational design of novel therapeutics that modulate the activity of the apelin/APJ signaling pathway. This technical guide provides a comprehensive overview of the structural analysis of Apelin-36, including a summary of its known structural features, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Structural Features of Apelin-36

Structural studies of Apelin-36 and other apelin isoforms in aqueous solution have consistently indicated that they are predominantly disordered, lacking a well-defined three-dimensional structure. However, evidence from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy suggests the presence of transient local structural elements, particularly a β-turn within the highly conserved RPRL motif, which is crucial for receptor recognition.[1][3]

At present, a high-resolution, experimentally determined three-dimensional structure of full-length Apelin-36 has not been deposited in the Protein Data Bank (PDB). The inherent flexibility of the peptide in solution presents a significant challenge for crystallization and NMR structure determination.

Data Presentation

| Ligand | Receptor/Tissue | Assay Type | pKi / pD2 / EC50 | Reference |

| Apelin-36 | Human APJ (HEK293 cells) | Agonist Activity | EC50 = 20 nM | [4] |

| Apelin-36 | Human APJ (HEK293 cells) | Binding Affinity | pIC50= 8.61 | [4] |

| Apelin-36 | Human Heart | Binding Affinity | pKi: 10.28 ± 0.09 | [5] |

| Apelin-36 | Rat Heart | Binding Affinity | pKi: 10.23 ± 0.12 | [5] |

| Apelin-36 | CHO-K1 cells (human APJ) | cAMP Inhibition | pD2: 9.04 ± 0.45 | [3][5] |

| Apelin-36 | CHO-K1 cells (human APJ) | β-arrestin Recruitment | pD2: 9.17 ± 0.34 | [3] |

| Apelin-36-[L28A] | Human Heart | Binding Affinity | pKi: 8.52 ± 0.05 | [5] |

| Apelin-36-[L28A] | Rat Heart | Binding Affinity | pKi: 9.51 ± 0.18 | [5] |

| Apelin-36-[L28A] | CHO-K1 cells (human APJ) | cAMP Inhibition | pD2: 7.88 ± 0.24 | [3][5] |

| Apelin-36-[L28C(30kDa-PEG)] | Human Heart | Binding Affinity | pKi: 8.00 ± 0.05 | [5] |

| Apelin-36-[L28C(30kDa-PEG)] | Rat Heart | Binding Affinity | pKi: 8.06 ± 0.37 | [5] |

| Apelin-36-[L28C(30kDa-PEG)] | CHO-K1 cells (human APJ) | cAMP Inhibition | pD2: 7.02 ± 0.09 | [3][5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the structural and functional characterization of Apelin-36. These are representative methodologies and may require optimization for specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information on peptides in solution.

Sample Preparation

-

Peptide Synthesis and Purification: Synthesize Apelin-36 using solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the mass by mass spectrometry.

-

Sample Concentration: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.5-2 mM.

-

Solvent: For most proton NMR experiments, the buffer is prepared in 90% H2O/10% D2O to observe exchangeable amide protons. For experiments requiring deuterium lock, 100% D2O is used.

-

Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

-

1D 1H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire TOCSY spectra with mixing times ranging from 60-100 ms to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY spectra with mixing times of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): If using a 13C-labeled sample, this experiment correlates protons with their directly attached carbons.

-

1H-15N HSQC: If using a 15N-labeled sample, this experiment correlates amide protons with their directly attached nitrogens, providing a fingerprint of the peptide backbone.

-

Data Processing and Analysis

-

Processing: Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova. This includes Fourier transformation, phase correction, and baseline correction.

-

Resonance Assignment: Use the combination of TOCSY and NOESY spectra to sequentially assign the proton resonances to their respective amino acids in the Apelin-36 sequence.

-

Structural Restraints:

-

Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra and convert them into upper-limit distance restraints.

-

Dihedral Angle Restraints: Measure scalar coupling constants (e.g., 3JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.

-

-

Structure Calculation: Use the experimental restraints in molecular dynamics-based software such as CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Sample Preparation

-

Peptide Purity and Concentration: Use highly purified (>95%) Apelin-36. Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis.

-

Buffer Selection: Choose a buffer that is transparent in the far-UV region (below 200 nm), such as 10 mM sodium phosphate buffer at a neutral pH. Avoid buffers with high absorbance in this region, such as Tris.

-

Sample Concentration and Pathlength: The product of the peptide concentration (in mg/mL) and the cuvette pathlength (in cm) should be optimized to maintain the absorbance below 1.0. A typical starting point is a 0.1 mg/mL peptide solution in a 1 mm pathlength quartz cuvette.

Data Acquisition

-

Spectropolarimeter: Use a calibrated spectropolarimeter.

-

Wavelength Range: Scan from approximately 260 nm to 190 nm.

-

Instrument Parameters:

-

Bandwidth: 1.0 nm

-

Scan Speed: 50 nm/min

-

Data Pitch: 0.5 nm

-

Response Time: 2 s

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

-

Blank Subtraction: Record a spectrum of the buffer under the same conditions and subtract it from the peptide spectrum.

Data Analysis

-

Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity [θ] (in deg·cm2·dmol-1) using the following equation: [θ] = (θobs * MRW) / (10 * d * c) where θobs is the observed ellipticity in degrees, MRW is the mean residue weight (total molecular weight divided by the number of amino acids), d is the pathlength in cm, and c is the concentration in g/mL.

-

Secondary Structure Estimation: Use deconvolution algorithms such as CONTINLL, SELCON3, or CDSSTR, available through web servers like DichroWeb, to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the experimental CD spectrum.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to investigate the conformational dynamics and structural properties of peptides in a simulated physiological environment.

System Setup

-

Starting Structure: As there is no experimental structure, an extended conformation of the Apelin-36 peptide can be generated using peptide building tools (e.g., in PyMOL, Chimera, or CHARMM-GUI).

-

Force Field: Choose a suitable force field for biomolecular simulations, such as AMBER, CHARMM, or GROMOS.

-

Solvation: Place the peptide in a periodic box of a chosen shape (e.g., cubic or rectangular) and solvate with an explicit water model (e.g., TIP3P, SPC/E).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 150 mM).

Simulation Protocol

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to achieve the correct density.

-

-

Production Run: Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis

-